2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

Description

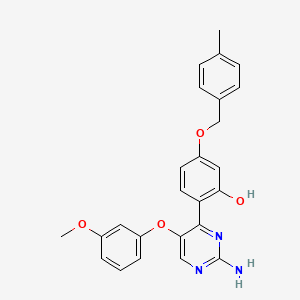

This compound belongs to the diaryl pyrimidine class, characterized by a central pyrimidine ring substituted with aromatic groups. The structure includes a 3-methoxyphenoxy moiety at position 5 and a 4-methylbenzyloxy group at position 5 of the phenol ring (Figure 1). Its molecular weight is approximately 449.9 g/mol, with a calculated XLogP3 of ~4.8, indicating moderate lipophilicity .

Properties

IUPAC Name |

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-16-6-8-17(9-7-16)15-31-19-10-11-21(22(29)13-19)24-23(14-27-25(26)28-24)32-20-5-3-4-18(12-20)30-2/h3-14,29H,15H2,1-2H3,(H2,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDAXAAJMMVWSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=CC(=C4)OC)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Substitution Reactions:

Phenol Ring Functionalization: The phenol ring can be functionalized with the methylbenzyl group through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.

Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group can yield an amino group.

Scientific Research Applications

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

Key structural variations among analogs involve substitutions on the pyrimidine and phenol rings, which influence electronic properties, steric effects, and bioavailability:

Key Observations :

- The 4-methylbenzyloxy substituent increases lipophilicity relative to simpler phenyl groups (e.g., AP-3-OMe-Ph), which could improve membrane permeability but reduce solubility.

Antiviral Activity (hACE2-S Inhibition)

- The 3-methoxyphenoxy group may optimize interactions with hydrophobic pockets in the hACE2-S complex.

Anticancer Activity (Tubulin Polymerization Inhibition)

- Compound 97 (Indolyl-substituted analog) : Exhibited potent tubulin polymerization inhibition (IC50 = 0.79 μM) and antiproliferative activity (IC50 = 16–62 nM in tumor cells) .

- Target Compound : The absence of an indole or electron-withdrawing groups may limit tubulin binding, but the 4-methylbenzyloxy group could confer cytotoxicity through alternative mechanisms.

Computational and Experimental Insights

- Molecular Docking : Studies using AutoDock Vina () and AutoDock4 () highlighted the importance of substituent positioning. For example, the 3-methoxy group in AP-3-OMe-Ph formed hydrogen bonds with hACE2 residues (Asn90, Gln96), while naphthyl groups in AP-NP enhanced hydrophobic interactions .

- Conformational Analysis: Analog 3 () adopted a non-planar conformation with dihedral angles up to 69.57°, suggesting that the target compound’s flexibility might influence receptor binding.

Biological Activity

The compound 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activity. This article delves into the biological properties of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The structure of the compound features a pyrimidine core with various functional groups that contribute to its biological activity:

- Pyrimidine Ring : Central scaffold with amino and methoxyphenoxy substitutions.

- Phenolic Hydroxyl Group : Implicated in various biochemical interactions.

- Allyl Ether : Enhances reactivity and potential for further modifications.

Table 1: Structural Features and Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrimidine with amino, methoxyphenoxy, and phenolic groups | Inhibits IgE and IgG signaling; potential anti-inflammatory effects |

| 5-Fluorouracil | Pyrimidine base with fluorine substitution | Anticancer activity |

| Methotrexate | Folic acid analogue with multiple substitutions | Antitumor and immunosuppressive effects |

The biological activity of this compound is primarily attributed to its ability to inhibit specific signaling pathways involved in allergic responses. Research indicates that it effectively blocks the signaling cascades mediated by Immunoglobulin E (IgE) and Immunoglobulin G (IgG), which are crucial in the development of allergic reactions and inflammatory processes.

Case Studies

-

Inhibition of Allergic Responses :

- A study demonstrated that the compound significantly reduced the release of histamine from mast cells, suggesting its potential application in treating allergic conditions.

- The compound's ability to modulate cytokine production was also noted, indicating a broader impact on immune response regulation.

- Antitumor Activity :

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (pM) |

|---|---|---|

| This compound | KB Cells | 111.63 |

| This compound | SK-MEL-3 Cells | 160.68 |

Synthesis Methods

The synthesis of this compound involves multi-step organic reactions:

-

Formation of the Pyrimidine Ring :

- Achieved through condensation reactions involving suitable precursors like 2-amino-4,6-dichloropyrimidine.

-

Substitution Reactions :

- Functional groups are introduced via nucleophilic substitution methods.

- Final Coupling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.